molecular formula C12H15NO2 B12004837 5,6,7,8-Tetrahydro-2-naphthalenol methylcarbamate

5,6,7,8-Tetrahydro-2-naphthalenol methylcarbamate

Cat. No.: B12004837
M. Wt: 205.25 g/mol
InChI Key: RYEMUKPNXLWDQO-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2-naphthalenol methylcarbamate is an organic compound with the molecular formula C12H15NO2 It is a derivative of naphthalene, characterized by the presence of a methylcarbamate group attached to the 2-naphthalenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-2-naphthalenol methylcarbamate typically involves the reaction of 5,6,7,8-Tetrahydro-2-naphthalenol with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is designed to be efficient and cost-effective, ensuring the consistent quality of the final product. The use of advanced technologies and equipment helps in maintaining the desired reaction conditions and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-2-naphthalenol methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various hydro derivatives .

Scientific Research Applications

5,6,7,8-Tetrahydro-2-naphthalenol methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-2-naphthalenol methylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-2-naphthalenol: A closely related compound with similar structural features.

    1-Methyl-5,6,7,8-tetrahydro-2-naphthalenol: Another derivative with a methyl group at a different position.

    5,6,7,8-Tetrahydro-2-naphthylamine: A compound with an amine group instead of a methylcarbamate.

Uniqueness

5,6,7,8-Tetrahydro-2-naphthalenol methylcarbamate is unique due to the presence of the methylcarbamate group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

5,6,7,8-tetrahydronaphthalen-2-yl N-methylcarbamate

InChI

InChI=1S/C12H15NO2/c1-13-12(14)15-11-7-6-9-4-2-3-5-10(9)8-11/h6-8H,2-5H2,1H3,(H,13,14)

InChI Key

RYEMUKPNXLWDQO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC2=C(CCCC2)C=C1

Origin of Product

United States

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